7-Octylindolactam V

説明

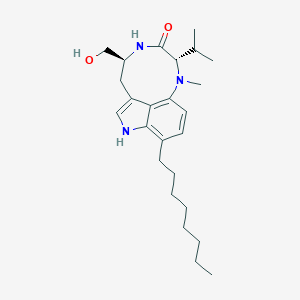

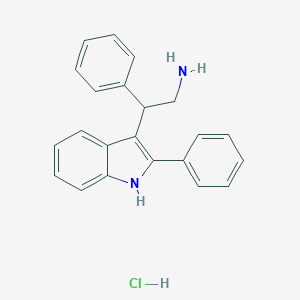

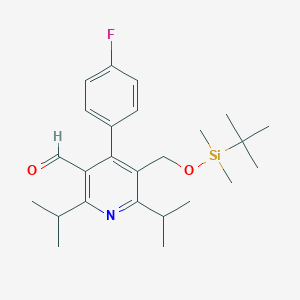

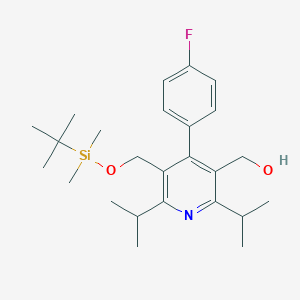

7-Octylindolactam V is a synthetic analog of teleocidin A 1 . It has been identified as a tumor promoter at nanomolar concentrations . The empirical formula of 7-Octylindolactam V is C25H39N3O2, and it has a molecular weight of 413.60 .

Synthesis Analysis

The total syntheses of 7-Octylindolactam V and other indolactam alkaloids have been reported . The synthesis process involves the use of novel machine learning architectures based on the deep learning paradigm .

Molecular Structure Analysis

The molecular structure of 7-Octylindolactam V is represented by the Hill Notation: C25H39N3O2 . The molecular weight of this compound is 413.60 .

Chemical Reactions Analysis

The chemical reactions involving 7-Octylindolactam V are complex and involve multiple stages . These reactions have been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .

科学的研究の応用

Inhibition of Gap Junctional Intercellular Communication : 7-Octylindolactam V is as potent as TPA (12-O-tetradecanoylphorbol-13-acetate) in inhibiting gap junctional intercellular communication. This property makes it useful in detecting inhibitory chemicals in a modified metabolic cooperation assay (O. Vang et al., 1993).

Synthesis of Protein Kinase C Modulators : The lyngbyatoxin analog, (-)-7-octylindolactam V, serves as a starting material for the synthesis of protein kinase C modulators, which are significant in various biological processes (J. Quick & B. Saha, 1994).

Probe for Receptor Analysis of Tumor Promoters : A fluorescent compound derived from (-)-7-octylindolactam V, namely (-)-7-(2-N-dansylaminoethyl)indolactam V, can be used as a probe for receptor analysis of tumor promoters (K. Irie, N. Hagiwara, & Koichi Koshimizu, 1987).

Synthesis of Biologically Active Compounds : Synthesized 7-(E)-arylidene-2-chloro-6-azabicyclo[3.2.1]octanes can be used to synthesize biologically active compounds like 3-alkanoyl-4-chlorocyclohexanamines (M. Yeh, Yi Mei Chang, & H. Lin, 2017).

Revealing Novel Cyclic Polysulfide Structures : The synthesis of 7-Octylindolactam V helps in revealing the structure of novel cyclic polysulfides (N. Takeda et al., 1995).

Binding to Protein Kinase C : 7-Methoxy-8-decynyl-benzolactam-V8, a compound related to 7-Octylindolactam V, shows potent activity to three PKC isozymes, indicating its importance in understanding protein kinase C mechanisms (D Ma et al., 2001).

Stimulation of ICAM-1 Expression : PKC activators like phorbol dibutyrate and octylindolactam V stimulate the expression of ICAM-1 by human umbilical vein endothelial cells in a concentration-dependent manner, important in vascular biology and immunology studies (C. Sung, A. Arleth, & P. Nambi, 1994).

特性

IUPAC Name |

(10S,13S)-13-(hydroxymethyl)-9-methyl-5-octyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39N3O2/c1-5-6-7-8-9-10-11-18-12-13-21-22-19(15-26-23(18)22)14-20(16-29)27-25(30)24(17(2)3)28(21)4/h12-13,15,17,20,24,26,29H,5-11,14,16H2,1-4H3,(H,27,30)/t20-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQYTYOVPXAUGB-RDPSFJRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C2C3=C(C=C1)N(C(C(=O)NC(CC3=CN2)CO)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC1=C2C3=C(C=C1)N([C@H](C(=O)N[C@@H](CC3=CN2)CO)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60911123 | |

| Record name | 5-(Hydroxymethyl)-1-methyl-9-octyl-2-(propan-2-yl)-2,5,6,8-tetrahydro-1H-[1,4]diazonino[7,6,5-cd]indol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60911123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Octylindolactam V | |

CAS RN |

109346-66-9 | |

| Record name | 7-Octylindolactam V | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109346669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Hydroxymethyl)-1-methyl-9-octyl-2-(propan-2-yl)-2,5,6,8-tetrahydro-1H-[1,4]diazonino[7,6,5-cd]indol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60911123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal](/img/structure/B19175.png)

![2-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B19190.png)